molecular formula C9H9F3O3 B092289 Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS No. 17515-73-0

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Cat. No.: B092289
CAS No.: 17515-73-0
M. Wt: 222.16 g/mol
InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate typically involves the esterification of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

Chemistry: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound in drug design and development.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a solvent or reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is primarily influenced by its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
  • Ethyl 5-(trifluoromethyl)furan-3-carboxylate
  • Methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate

Uniqueness: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is unique due to the presence of both a methyl and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGRWYGEMRIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371913
Record name Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17515-73-0
Record name Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)valerate (40 g, 167 mmol) in toluene (250 ml) was added p-toluenesulfonic acid (3 g, 16 mmol) and the mixture was heated under reflux overnight in a Dean-Stark apparatus under dehydrated conditions. The reaction solution was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give ethyl 5-methyl-2-(trifluoromethyl)-3-furancarboxylate (25.8 g, 70%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

24 g of the product of Stage A were mixed in 150 ml of toluene and 1.85 g of toluenesulfonic acid were added. The mixture was refluxed for 20 hours. The solvent was evaporated under reduced pressure at 40° C. The residue was chromatographed on silica (eluent: 95/5 hexane/ethyl acetate) to obtain 13.5 g of the expected product.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two

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